2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide
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Overview
Description
The compound of interest is related to pyrazole and pyridine derivatives, which are notable for their varied applications in chemical synthesis and potential biological activities. Although the exact compound specified is not directly found in the literature, related compounds provide insight into the chemical domain it resides in, including synthesis methods, molecular structure analysis, and chemical properties.
Synthesis Analysis
The synthesis of similar pyrazole acetamide derivatives involves multi-step reactions, starting with the preparation of pyrazole carbothioamide precursors, followed by cyclization and interaction with nitrophenyl or other reagents to introduce specific substituents like chloro, methyl, and nitro groups (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
Crystallography and spectroscopy techniques, including FT-IR, NMR, and LCMS, are pivotal in confirming the molecular structure of synthesized compounds. These methods provide detailed information about the arrangement of atoms and functional groups, as well as insights into the molecular conformation and stereochemistry of pyrazole acetamide derivatives.
Chemical Reactions and Properties
Pyrazole acetamide derivatives exhibit a variety of chemical behaviors, including reactivity towards electrophilic substitution and the ability to form complexes with metals. These chemical reactions are crucial for further functionalization and for exploring their potential as ligands in coordination chemistry (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3/c1-8-11(13)12(18(20)21)16-17(8)7-10(19)15-6-9-3-2-4-14-5-9/h2-5H,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPTUTYARXXKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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